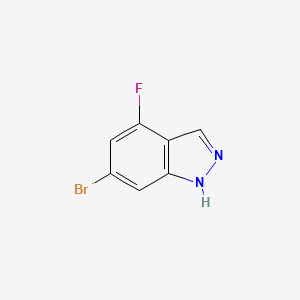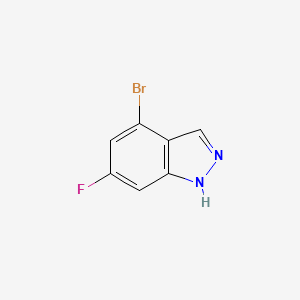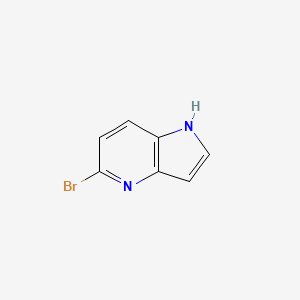
5-Brom-4-azaindol
Übersicht
Beschreibung
5-Bromo-1H-pyrrolo[3,2-b]pyridine (5-Br-1H-PP) is an important heterocyclic compound that has been extensively studied in the fields of organic chemistry and biochemistry. It has been used as a starting material in the synthesis of a variety of organic compounds and as a ligand in organic catalysts. 5-Br-1H-PP has also been used in a number of scientific research applications, including drug design, gene expression, and protein folding.
Wissenschaftliche Forschungsanwendungen
Kinase-Inhibition
5-Brom-4-azaindol wurde bei der Entwicklung von Kinase-Inhibitoren eingesetzt, die eine wichtige Rolle bei der Behandlung verschiedener Krebsarten spielen . Kinase-Inhibitoren blockieren die Wirkung von Enzymen, die als Kinasen bekannt sind und an der Regulation von Zellfunktionen wie Zellsignalgebung, Wachstum und Teilung beteiligt sind. Durch die Hemmung dieser Enzyme können die Verbindungen die Proliferation von Krebszellen effektiv verlangsamen oder stoppen.
Arzneimittelforschung und pharmazeutische Chemie
Der Azaindol-Kern, einschließlich this compound, ist ein wertvolles Gerüst in der pharmazeutischen Chemie aufgrund seiner bioisosteren Eigenschaften mit Indolen und Purinen . Er bietet eine vielseitige Plattform für die Entwicklung neuer therapeutischer Wirkstoffe mit potenziellen Anwendungen in einer Reihe von Krankheiten, darunter neurologische Erkrankungen und Infektionen.
Synthese organischer Halbleiter
Azaindole, einschließlich this compound, dienen als Bausteine bei der Synthese organischer Halbleiter . Diese Materialien sind entscheidend für die Entwicklung elektronischer Geräte wie Solarzellen und Transistoren, wo sie Vorteile wie Flexibilität und geringere Produktionskosten im Vergleich zu herkömmlichen Halbleitern bieten.
Modulation biologischer Prozesse
Das Azaindol-Gerüst ist für seine Rolle bei der Modulation biologischer Prozesse bekannt . Dazu gehört die Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, was zu einer Modulation biologischer Pfade führt, die für therapeutische Vorteile genutzt werden können, insbesondere im Zusammenhang mit Krankheiten, bei denen solche Pfade dysreguliert sind.
Synthetische Methoden
This compound ist an neuartigen synthetischen Methoden beteiligt, die die Produktion von unterschiedlich substituierten Azaindolen ermöglichen . Diese Methoden sind entscheidend für die Erweiterung des chemischen Raums und die Erforschung neuer Verbindungen mit potenziellen biologischen Aktivitäten.
Kommerzielle Verfügbarkeit und Synthese-Innovation
Die kommerzielle Verfügbarkeit von this compound hat im Laufe der Zeit zugenommen, was seine Bedeutung in der Forschung und Arzneimittelentwicklung widerspiegelt . Ständige Innovationen in der Synthese haben zur Entstehung neuartiger Synthesen und unbekannter Strukturen geführt, wodurch die potenziellen Anwendungen dieser Verbindung erweitert werden.
Wirkmechanismus
Target of Action
5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-b]pyridine or MFCD09263244, is a compound that has been studied for its potential biological activities . .
Mode of Action
Azaindole derivatives, to which 5-bromo-4-azaindole belongs, have been recognized as kinase inhibitors . They interact with the ATP binding site of kinases, which can lead to the inhibition of kinase activity . This interaction can result in changes in cellular processes controlled by these kinases.
Pharmacokinetics
Azaindoles have been noted for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and target binding . These properties can impact the bioavailability of the compound.
Result of Action
Given its potential role as a kinase inhibitor, it may influence cellular processes regulated by kinases, potentially leading to changes in cell growth and proliferation .
Biochemische Analyse
Biochemical Properties
5-Bromo-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions can lead to the inhibition of kinase activity, which is crucial for cell signaling and proliferation. Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine has shown potential as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammatory processes .
Cellular Effects
The effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with FGFRs can inhibit cell proliferation and induce apoptosis in cancer cells . This compound has also been observed to affect the PI3K-Akt and RAS-MEK-ERK signaling pathways, which are critical for cell survival and growth . Furthermore, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrrolo[3,2-b]pyridine exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to reduced cell proliferation and increased apoptosis . Additionally, 5-Bromo-1H-pyrrolo[3,2-b]pyridine can interact with other biomolecules, such as HNE, through hydrogen bonding and hydrophobic interactions, further modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-1H-pyrrolo[3,2-b]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with a half-life of approximately 1.324 hours in the presence of hydroxyl radicals . Over time, it can degrade into smaller metabolites, which may have different biological activities . Long-term exposure to 5-Bromo-1H-pyrrolo[3,2-b]pyridine has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTANNMEOBCHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646719 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-51-4 | |
| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


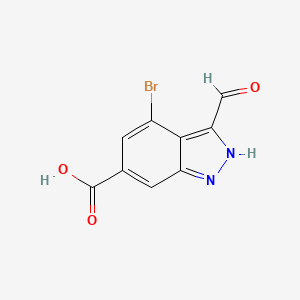
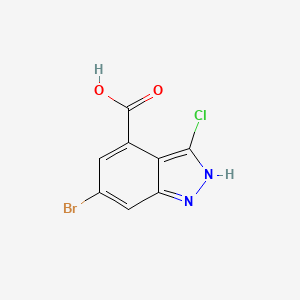
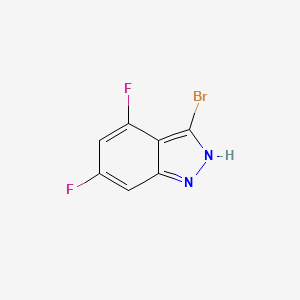
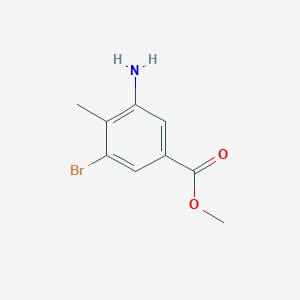
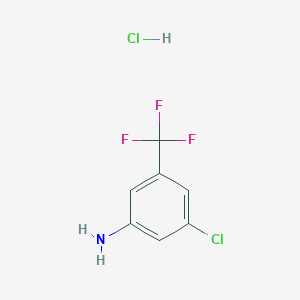

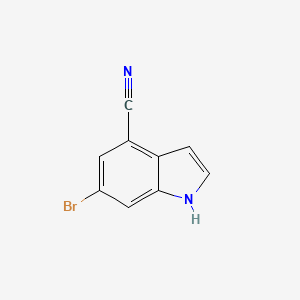
![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)


